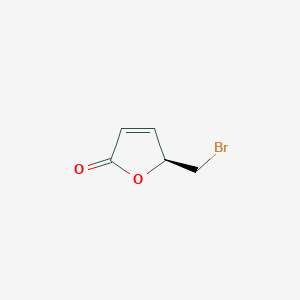

(5S)-5-(Bromomethyl)furan-2(5H)-one

Description

Properties

IUPAC Name |

(2S)-2-(bromomethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-3-4-1-2-5(7)8-4/h1-2,4H,3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVHCUXKCJFHGX-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507525 | |

| Record name | (5S)-5-(Bromomethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85694-09-3 | |

| Record name | (5S)-5-(Bromomethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Bromomethyl)furan-2(5H)-one typically involves the bromination of a suitable furan precursor. One common method is the bromination of 5-methylfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of (5S)-5-(Bromomethyl)furan-2(5H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Bromomethyl)furan-2(5H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dione derivatives.

Reduction Reactions: The compound can be reduced to form furan-2(5H)-one derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

Oxidation Reactions: Formation of furan-2,5-dione derivatives.

Reduction Reactions: Formation of furan-2(5H)-one derivatives with different substituents.

Scientific Research Applications

(5S)-5-(Bromomethyl)furan-2(5H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(Bromomethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (5S)-5-(Bromomethyl)furan-2(5H)-one with structurally related furan-2(5H)-one derivatives:

Spectral and Analytical Data

Key spectral differences among analogs:

- ¹H NMR :

- IR: Brominated furanones show C=O stretches near 1740–1790 cm⁻¹, while hydroxylated analogs exhibit broad O-H stretches (~3420 cm⁻¹) .

Q & A

Q. What are the key synthetic methodologies for preparing (5S)-5-(Bromomethyl)furan-2(5H)-one with high stereochemical purity?

The synthesis often involves tandem Michael addition-elimination reactions using brominated furanone precursors. For example, a brominated furan-2(5H)-one derivative was synthesized via a reaction between 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone and diallylamine in the presence of potassium fluoride (KF), achieving 78% yield and stereochemical control . Key steps include:

- Use of chiral auxiliaries (e.g., l-menthyloxy groups) to enforce stereoselectivity.

- Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients.

- Characterization by NMR, IR, and X-ray crystallography to confirm stereochemistry.

Q. How can the structural and stereochemical integrity of this compound be validated experimentally?

- X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated for a related brominated furanone with four chiral centers .

- NMR spectroscopy (e.g., H and C) identifies proton environments and coupling constants (e.g., Hz, Hz), critical for verifying regiochemistry .

- Optical rotation measurements ([α]) ensure enantiomeric purity (e.g., [α] = −146° for a silyl-protected analog) .

Q. What are the typical derivatives of this compound and their applications in medicinal chemistry?

Derivatives include:

- 4-Amino analogs : Synthesized via substitution reactions for antimicrobial and antitumor studies .

- Photoadducts : Generated via UV-induced alcohol additions (e.g., methanol), enabling access to nucleoside analogs .

- Silyl-protected intermediates : Used in stereoselective natural product synthesis (e.g., chrysanthemic acid) .

Advanced Research Questions

Q. How can enantioselective synthesis of (5S)-5-(Bromomethyl)furan-2(5H)-one be achieved using chiral catalysts or auxiliaries?

- Chiral pool strategy : Start from enantiopure precursors like 2,3-O-isopropylidene-D-glyceraldehyde to install the (5S) configuration .

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to control bromomethyl group addition.

- Dynamic kinetic resolution : Utilize racemic intermediates with stereolabile centers, as seen in photoinduced alcohol additions to furanones .

Q. What mechanistic insights explain the compound’s reactivity in photochemical or nucleophilic substitution reactions?

- Photochemical reactions : UV irradiation induces radical intermediates, enabling regiospecific additions (e.g., methanol adds to C4 of the furanone ring) .

- Nucleophilic substitution : The bromomethyl group undergoes reactions with amines or thiols, but steric hindrance from the furanone ring may favor pathways in polar solvents .

- Competing elimination : Base-sensitive conditions risk forming conjugated dienes, requiring careful pH control .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity or regioselectivity?

- DFT calculations : Model transition states to predict stereochemical outcomes of nucleophilic attacks (e.g., at C3 vs. C4) .

- Molecular docking : Simulate interactions with biological targets (e.g., Lux-R receptors in quorum sensing) to identify noncompetitive inhibition modes .

- QSAR studies : Correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity data from antimicrobial assays .

Q. What strategies resolve contradictions in reported biological activities of brominated furanones?

- Control experiments : Test purity via HPLC and exclude off-target effects using structurally similar but inactive analogs .

- Mechanistic profiling : Compare competitive vs. noncompetitive inhibition using kinetic assays (e.g., Lux-R receptor binding) .

- Crystallographic studies : Resolve whether activity differences stem from conformational flexibility or crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.